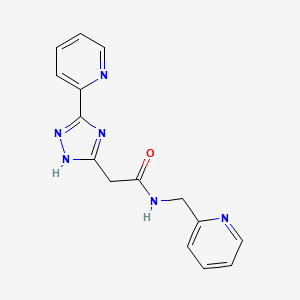

2-(3-(pyridin-2-yl)-1H-1,2,4-triazol-5-yl)-N-(pyridin-2-ylmethyl)acetamide

説明

The compound 2-(3-(pyridin-2-yl)-1H-1,2,4-triazol-5-yl)-N-(pyridin-2-ylmethyl)acetamide is a heterocyclic organic molecule featuring a 1,2,4-triazole core substituted with a pyridin-2-yl group at the 3-position and an acetamide group at the 5-position. The acetamide moiety is further functionalized with a pyridin-2-ylmethyl substituent. This structure combines aromatic nitrogen-rich heterocycles (pyridine and triazole) with a flexible acetamide linker, which may enhance binding interactions with biological targets such as enzymes or receptors.

特性

IUPAC Name |

N-(pyridin-2-ylmethyl)-2-(3-pyridin-2-yl-1H-1,2,4-triazol-5-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N6O/c22-14(18-10-11-5-1-3-7-16-11)9-13-19-15(21-20-13)12-6-2-4-8-17-12/h1-8H,9-10H2,(H,18,22)(H,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWMFACVIVCPACX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CNC(=O)CC2=NC(=NN2)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(pyridin-2-yl)-1H-1,2,4-triazol-5-yl)-N-(pyridin-2-ylmethyl)acetamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors to form the triazole ring, followed by the introduction of pyridine groups through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts, such as transition metals, and specific solvents to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch processes with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

化学反応の分析

Oxidation Reactions

The pyridine and triazole rings are susceptible to oxidation under specific conditions:

-

Pyridine Ring Oxidation : Reacts with strong oxidizing agents like potassium permanganate (KMnO₄) in acidic conditions to form pyridine N-oxide derivatives .

-

Triazole Ring Oxidation : Hydrogen peroxide (H₂O₂) in acetic acid oxidizes the triazole ring, yielding sulfoxide or sulfone derivatives depending on reaction time .

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Pyridine Oxidation | KMnO₄, H₂SO₄, 80°C | Pyridine N-oxide derivatives |

| Triazole Oxidation | H₂O₂, CH₃COOH, RT | Sulfoxide/sulfone derivatives |

Reduction Reactions

The acetamide group and triazole ring participate in reduction:

-

Amide Reduction : Lithium aluminum hydride (LiAlH₄) reduces the acetamide to a primary amine .

-

Triazole Reduction : Catalytic hydrogenation (H₂/Pd-C) saturates the triazole ring, forming a dihydrotriazole intermediate .

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Amide Reduction | LiAlH₄, THF, reflux | 2-(3-(pyridin-2-yl)-1H-1,2,4-triazol-5-yl)ethylamine |

| Triazole Reduction | H₂, Pd-C, ethanol, 50°C | Dihydrotriazole derivative |

Substitution Reactions

The triazole’s sulfur atom and pyridine’s nitrogen are nucleophilic sites:

-

Nucleophilic Substitution : Reacts with alkyl halides (e.g., methyl iodide) to form S-alkylated products .

-

Electrophilic Substitution : Bromination (Br₂/FeBr₃) occurs at the pyridine ring’s para position .

| Reac

科学的研究の応用

Medicinal Chemistry

Antimicrobial Activity

Research has shown that triazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its efficacy against various pathogens. For instance, a study demonstrated that derivatives containing the triazole moiety displayed potent activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves inhibition of ergosterol synthesis in fungal cells, making it a candidate for antifungal drug development .

Anticancer Properties

Triazole compounds have also been investigated for their anticancer potential. The specific structure of 2-(3-(pyridin-2-yl)-1H-1,2,4-triazol-5-yl)-N-(pyridin-2-ylmethyl)acetamide allows it to interact with various biological targets implicated in cancer progression. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines through pathways involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .

Agricultural Applications

Fungicides

Due to their ability to disrupt fungal cell wall synthesis, triazole derivatives are widely used as fungicides in agriculture. The compound has been tested for its effectiveness against common crop pathogens. Field trials indicated that it significantly reduced disease incidence in crops such as wheat and corn when applied as a foliar spray .

Plant Growth Regulators

Additionally, some studies suggest that triazole compounds can act as plant growth regulators. They may enhance stress resistance in plants by modulating hormonal pathways related to growth and development .

Materials Science

Coordination Chemistry

The unique structure of this compound allows it to function as a ligand in coordination chemistry. It has been utilized to form metal complexes with transition metals such as copper and zinc. These complexes exhibit interesting properties such as luminescence and catalytic activity, making them suitable for applications in sensors and catalysts .

Case Studies

作用機序

The mechanism of action of 2-(3-(pyridin-2-yl)-1H-1,2,4-triazol-5-yl)-N-(pyridin-2-ylmethyl)acetamide involves its interaction with molecular targets such as enzymes, receptors, or DNA. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with targets are essential to understand its mode of action.

類似化合物との比較

Table 1: Key Structural Differences and Implications

Physicochemical and Pharmacological Insights

Polarity and Solubility :

The dual pyridine groups in the target compound likely confer higher polarity and aqueous solubility compared to analogs with thiophene () or indoline (C20209924) substituents. This could improve bioavailability in hydrophilic biological environments .

Binding Interactions :

The pyridin-2-ylmethyl group on the acetamide may engage in π-π stacking or hydrogen bonding with aromatic residues in enzyme active sites, a feature absent in compounds with bulkier substituents (e.g., ’s methoxy-phenyl group) .

Metabolic Stability : The absence of sulfur atoms (cf. ’s thioether) or fluorinated groups (cf. deucrictibant) suggests the target compound may exhibit shorter metabolic half-life but reduced risk of off-target interactions .

生物活性

The compound 2-(3-(pyridin-2-yl)-1H-1,2,4-triazol-5-yl)-N-(pyridin-2-ylmethyl)acetamide is a triazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanism of action, and structural characteristics.

Structural Characteristics

The compound features a pyridine ring and a 1,2,4-triazole moiety, which are known for their biological significance. The structural configuration allows for various interactions with biological targets. The mean planes of the pyridine and triazole rings form a dihedral angle of approximately 5.58° , indicating a nearly coplanar arrangement that can influence its binding affinity to target proteins .

Anticancer Properties

Recent studies have highlighted the anticancer potential of triazole derivatives, including the compound . The mechanism of action often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation.

-

Cell Line Studies :

- The compound has been evaluated against various cancer cell lines such as MCF7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (CNS cancer). In these studies, it exhibited significant cytotoxic effects with IC50 values ranging from 3.79 µM to 42.30 µM , indicating promising anticancer activity .

- Mechanism of Action :

-

Apoptosis Induction :

- Research indicates that compounds similar to this triazole derivative can induce apoptosis in cancer cells, leading to cell death without significant toxicity to normal cells. This selectivity is essential for therapeutic applications.

Table 1: Summary of Biological Activity Data

| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF7 | 3.79 | Aurora-A kinase inhibition |

| NCI-H460 | 12.50 | Apoptosis induction | |

| SF-268 | 42.30 | Cell cycle arrest |

This table summarizes key findings from various studies investigating the biological activity of the compound.

Q & A

Q. What challenges arise in crystallizing this compound, and how can they be mitigated?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。